methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate
Overview
Description
Methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that contains both pyrrole and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to exhibit a range of biological activities, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2,5-dioxopyrrolidine-1-carboxylate with a triazole derivative in the presence of a suitable catalyst such as acetic acid. The reaction is usually carried out in an ethanol medium and requires reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
- Methyl 4-(1H-pyrrol-1-yl)-1,2,4-triazole-3-carboxylate
Uniqueness
Methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate is unique due to its specific combination of pyrrole and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol. The compound belongs to the triazole family, which is known for diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties .
Antitumor Activity
Recent studies have highlighted the antitumor potential of various triazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative effects against human tumor cell lines. In particular, derivatives that include a pyrrole moiety have been shown to enhance cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Antitumor Activity of Triazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 0.5 | Apoptosis induction |
Compound B | Jurkat | 0.8 | Cell cycle arrest |
This compound | A549 | TBD | TBD |
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial activity. A study evaluating various triazole derivatives indicated that those with a pyrrole substituent exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar antimicrobial efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress has been implicated in the cytotoxicity observed in various cell lines treated with triazole derivatives .
Study on Antiproliferative Activity
In a comprehensive study focusing on a series of triazole derivatives including this compound, researchers reported significant antiproliferative activity against multiple cancer cell lines. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers such as caspase activation and PARP cleavage. The most potent compounds were found to induce G2/M phase arrest in HeLa cells .
Evaluation of Antimicrobial Efficacy
Another study investigated the antimicrobial properties of triazoles against a range of pathogens. This compound was tested alongside other derivatives and showed promising results against both bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations .
Properties
IUPAC Name |
methyl 3-pyrrol-1-yl-1H-1,2,4-triazole-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)6-9-8(11-10-6)12-4-2-3-5-12/h2-5H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKFHRLTPGKCHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)N2C=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197096 | |
Record name | Methyl 5-(1H-pyrrol-1-yl)-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881040-39-7 | |
Record name | Methyl 5-(1H-pyrrol-1-yl)-1H-1,2,4-triazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881040-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(1H-pyrrol-1-yl)-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401197096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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